1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride
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Overview
Description
1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C14H18ClNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a propan-2-ylamino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride typically involves a multi-step process. One common method includes the reaction of naphthalen-2-ol with an appropriate aldehyde and a secondary amine, such as isopropylamine, in the presence of a catalyst. This reaction is often carried out in a solvent like glycerol and under controlled temperature conditions (70-80°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays and as a reagent in various biological studies.
Mechanism of Action
The mechanism of action of 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar amino group but lacks the naphthalene ring, making it less versatile in certain applications.
1-Dimethylamino-2-propanol: This compound also contains an amino group but differs in its overall structure and reactivity.
2-Hydroxy-2-methyl-1-propylamine: Similar in having a hydroxyl and amino group, but with different spatial arrangement and properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(propan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16;/h3-8,10,15-16H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSQCBXZGGSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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